molecular formula C12H17NO3 B1660322 N-(2,5-diethoxyphenyl)acetamide CAS No. 7463-29-8

N-(2,5-diethoxyphenyl)acetamide

Cat. No.: B1660322
CAS No.: 7463-29-8
M. Wt: 223.27 g/mol
InChI Key: CRMFZYOCZOJLGD-UHFFFAOYSA-N
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Description

N-(2,5-Diethoxyphenyl)acetamide (CAS: 68052-12-0) is an acetamide derivative featuring a phenyl ring substituted with two ethoxy groups at the 2- and 5-positions. Its molecular formula is C₁₂H₁₇NO₃ (molecular weight: 223.27 g/mol). This compound is structurally related to ligands for the translocator protein (TSPO), such as DAA1106 derivatives used in positron emission tomography (PET) imaging .

Properties

CAS No.

7463-29-8

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-(2,5-diethoxyphenyl)acetamide

InChI

InChI=1S/C12H17NO3/c1-4-15-10-6-7-12(16-5-2)11(8-10)13-9(3)14/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

CRMFZYOCZOJLGD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C

Other CAS No.

7463-29-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(2,5-Dimethoxyphenyl)acetamide
  • Structure: Methoxy groups at 2- and 5-positions (C₁₀H₁₃NO₃, MW: 195.21 g/mol).
  • Key Differences : Smaller substituents reduce lipophilicity (logP ~1.8 vs. ~2.5 for diethoxy) and molecular volume.
  • Applications : Intermediate in synthesizing TSPO ligands (e.g., DAA1106) .
N-(2,5-Dichloro-4-hydroxyphenyl)acetamide
  • Structure: Chlorine and hydroxyl groups on phenyl (C₈H₇Cl₂NO₂, MW: 220.06 g/mol).
  • Key Differences : Chlorine’s electronegativity increases metabolic stability but reduces solubility. Hydroxyl group enables hydrogen bonding.
  • Applications : Photodegradation product of paracetamol; studied for oxidative stability .

Nitrogen-Substituted Acetamides

N-Ethyl-N-(2,5-diethoxyphenyl)acetamide
  • Structure: Ethyl group on acetamide nitrogen (C₁₄H₂₁NO₃, MW: 251.32 g/mol).
  • Key Differences : Bulky ethyl group sterically hinders target binding but may improve pharmacokinetics (e.g., prolonged half-life).
  • Applications : Intermediate in agrochemical synthesis .
Fenoxedil
  • Structure: 2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide (C₂₈H₄₁N₂O₅, MW: 485.64 g/mol).
  • Key Differences: Diethylaminoethyl and butoxyphenoxy groups introduce basicity and amphiphilicity.
  • Applications : Vasodilator; demonstrates how extended substituents enable cardiovascular activity .

TSPO-Targeting Derivatives

[18F]DAA1106
  • Structure: N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (¹⁸F-labeled).
  • Key Differences: Methoxybenzyl and phenoxyphenyl groups enhance TSPO affinity (5× higher than PK11195). Fluorine-18 enables PET imaging.
  • Applications : Neuroinflammation imaging in Alzheimer’s disease .
[18F]FEDAA1106
  • Structure : Fluorinated ethyl and methoxy groups on benzyl.
  • Key Differences : Increased lipophilicity improves brain uptake compared to DAA1104.
  • Applications : Superior in vivo stability and target specificity .

Agrochemical and Pharmaceutical Analogs

Alachlor
  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Key Differences : Chloro and methoxymethyl groups optimize herbicidal activity.
  • Applications : Pre-emergent herbicide; highlights substituent-driven agricultural utility .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Dichlorophenyl and thiazolyl groups.
  • Key Differences : Thiazole enables hydrogen bonding; dichlorophenyl enhances rigidity.
  • Applications : Antibacterial/antifungal agents; structural mimic of benzylpenicillin .

Key Findings

Substituent Impact : Ethoxy groups enhance lipophilicity and brain penetration compared to methoxy or chloro analogs, making N-(2,5-diethoxyphenyl)acetamide a candidate for CNS-targeted drugs .

Biological Specificity: Nitrogen substitutions (e.g., ethyl, diethylaminoethyl) alter pharmacokinetics and target engagement, as seen in Fenoxedil’s vasodilatory effects .

Structural Versatility : The acetamide scaffold accommodates diverse groups (thiazolyl, triazolyl) for varied applications, from agrochemicals to PET tracers .

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